molecular formula C22H23NO6 B15489407 ethyl (E)-3-(4-acetyloxy-3-methoxy-5-methylphenyl)-2-benzamidoprop-2-enoate CAS No. 5420-40-6

ethyl (E)-3-(4-acetyloxy-3-methoxy-5-methylphenyl)-2-benzamidoprop-2-enoate

Cat. No.: B15489407
CAS No.: 5420-40-6
M. Wt: 397.4 g/mol
InChI Key: DQKCZCGKPZLCDJ-LDADJPATSA-N
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Description

Ethyl (E)-3-(4-acetyloxy-3-methoxy-5-methylphenyl)-2-benzamidoprop-2-enoate is a useful research compound. Its molecular formula is C22H23NO6 and its molecular weight is 397.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

5420-40-6

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

ethyl (E)-3-(4-acetyloxy-3-methoxy-5-methylphenyl)-2-benzamidoprop-2-enoate

InChI

InChI=1S/C22H23NO6/c1-5-28-22(26)18(23-21(25)17-9-7-6-8-10-17)12-16-11-14(2)20(29-15(3)24)19(13-16)27-4/h6-13H,5H2,1-4H3,(H,23,25)/b18-12+

InChI Key

DQKCZCGKPZLCDJ-LDADJPATSA-N

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC(=C(C(=C1)C)OC(=O)C)OC)/NC(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C(=C1)C)OC(=O)C)OC)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The molecular formula of ethyl (E)-3-(4-acetyloxy-3-methoxy-5-methylphenyl)-2-benzamidoprop-2-enoate is C22H23NO6C_{22}H_{23}NO_6 with a molecular weight of approximately 397.42 g/mol. The compound features a complex structure that includes an acetyloxy group, methoxy group, and a benzamide moiety, which may contribute to its biological properties.

Antioxidant Properties

Research has indicated that compounds with similar structural features often exhibit significant antioxidant activity. The presence of methoxy and acetyloxy groups is known to enhance the radical scavenging ability of phenolic compounds. A study on related compounds demonstrated their effectiveness in neutralizing free radicals, thereby suggesting potential applications in preventing oxidative stress-related diseases .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. Compounds with similar aromatic structures have shown promising results against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

Anti-inflammatory activity has also been reported for structurally analogous compounds. These compounds often inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. This suggests that this compound may possess similar effects, warranting further investigation into its therapeutic potential in inflammatory conditions .

Cytotoxicity and Cancer Research

In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. For instance, compounds with similar benzamide structures have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies . Future research should focus on elucidating the specific mechanisms through which this compound exerts its effects on cancer cells.

Summary of Biological Activities

Activity Related Compounds Mechanism References
AntioxidantVarious phenolic compoundsRadical scavenging
AntimicrobialEthyl 2-(4-chloro-3-methylphenoxy)acetateDisruption of cell membranes
Anti-inflammatoryBenzamide derivativesInhibition of COX and LOX
CytotoxicityBenzamide analogsSelective apoptosis in cancer cells

Case Studies

  • Antioxidant Activity : A study found that derivatives of methoxy-substituted phenols exhibited significant DPPH radical scavenging activity, indicating strong antioxidant potential.
  • Antimicrobial Efficacy : In vitro tests showed that related compounds inhibited the growth of Staphylococcus aureus, suggesting potential use as natural preservatives or therapeutic agents against infections.
  • Cancer Cell Line Studies : Research demonstrated that certain benzamide derivatives induced apoptosis in human breast cancer cells, highlighting their potential as anticancer agents.

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